molecular formula C17H10F3N3O3S B4385979 2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B4385979
M. Wt: 393.3 g/mol
InChI Key: PGPCYVBSWBGXEU-UHFFFAOYSA-N
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Description

2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by the presence of a nitro group, a phenyl ring, a trifluoromethyl group, and a thiazole ring

Properties

IUPAC Name

2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O3S/c18-17(19,20)14-13(10-6-2-1-3-7-10)27-16(21-14)22-15(24)11-8-4-5-9-12(11)23(25)26/h1-9H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPCYVBSWBGXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Coupling with Benzamide: The final step involves the coupling of the synthesized thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

    Coupling: Palladium-catalyzed coupling reactions using appropriate organometallic reagents.

Major Products

    Reduction: Formation of 2-amino-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

    Coupling: Formation of more complex biaryl or heteroaryl compounds.

Scientific Research Applications

2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

    Signal Transduction Pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
  • 2-nitro-N-[5-phenyl-4-(methyl)-1,3-thiazol-2-yl]benzamide
  • 2-nitro-N-[5-phenyl-4-(fluoromethyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it a valuable compound for various applications, particularly in drug design and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
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2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

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